molecular formula C15H20BrNO4 B6162353 (3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid CAS No. 2349976-20-9

(3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid

Cat. No.: B6162353
CAS No.: 2349976-20-9
M. Wt: 358.2
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Description

(3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a butanoic acid backbone, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves multiple steps:

    Formation of the Bromophenyl Group: The bromophenyl group can be introduced through bromination of a phenyl precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Amino Group: The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Coupling Reactions: The protected amino acid is then coupled with the bromophenyl intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Used in similar synthetic applications but lacks the bromophenyl group.

    Piperine: An alkaloid with different biological activities, primarily used in cancer research.

Uniqueness

(3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to its combination of a bromophenyl group and a Boc-protected amino acid, providing a versatile scaffold for further modifications and applications in diverse fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2349976-20-9

Molecular Formula

C15H20BrNO4

Molecular Weight

358.2

Purity

95

Origin of Product

United States

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